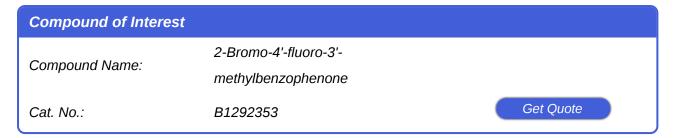


Technical Report: An Inquiry into 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025



For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document addresses the request for a comprehensive technical guide on **2-Bromo-4'-fluoro-3'-methylbenzophenone**. Following a thorough search of chemical databases and scientific literature, a definitive CAS (Chemical Abstracts Service) number for this specific chemical structure could not be identified. The absence of a dedicated CAS number significantly limits the availability of detailed, verifiable technical data, including experimental protocols and quantitative analyses, required for an in-depth guide.

While information on the precise requested compound is not available, this report provides a summary of closely related isomers and similar chemical structures for which data has been found. This information is intended to serve as a valuable reference point for researchers interested in this class of compounds.

Part 1: CAS Number Lookup for 2-Bromo-4'-fluoro-3'-methylbenzophenone

A conclusive CAS number for **2-Bromo-4'-fluoro-3'-methylbenzophenone** was not found in the public domain or chemical supplier databases searched. This may indicate that the compound is novel, not commercially available, or has not been registered with the Chemical Abstracts Service.



Part 2: Data on Related Benzophenone Derivatives

To provide relevant information for research and development, the following tables summarize available data on structurally similar benzophenone derivatives.

Table 1: Chemical Identification of Related

Benzophenone Derivatives

Compound Name	CAS Number	Molecular Formula	
(2-Bromophenyl)(3-fluoro-4- methylphenyl)methanone	951886-24-1[1]	C14H10BrFO	
4-Bromo-3'-fluoro-4'- methylbenzophenone	844879-18-1[2]	C14H10BrFO	
4-Bromo-4'-fluoro-3'- methylbenzophenone	844879-20-5[3]	C14H10BrFO	
4-Bromo-3'-fluoro-5'- methylbenzophenone	951886-71-8[4]	C14H10BrFO	
(2-Bromophenyl)(4- fluorophenyl)methanone	Not explicitly found, but related to C ₁₃ H ₈ BrFO[5]	C13H8BrFO	
(4-BROMOPHENYL)(2- FLUORO-4- HYDROXYPHENYL) METHANONE	161581-99-3[6]	С13H8BrFO2	

Table 2: Physicochemical Properties of Related Compounds



Compound Name	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
(2-Bromophenyl)(4- fluorophenyl)methano ne	279.10[5]	Not available	Not available
(4-BROMOPHENYL) (2-FLUORO-4- HYDROXYPHENYL) METHANONE	295.1[6]	221[6]	441.8±40.0 (Predicted)[6]
4-bromo-4'- fluorobenzophenone	Not specified, but synthesis yields white crystals	106-107[7]	Not available

Part 3: Synthesis of Related Compounds

While a specific synthesis protocol for **2-Bromo-4'-fluoro-3'-methylbenzophenone** is not available, methods for synthesizing similar structures, such as 4-bromo-4'-fluorobenzophenone, have been documented. A common method is the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-bromo-4'-fluorobenzophenone[7]

- Reaction Setup: A 250 mL flask is equipped with a nitrogen inlet, overhead stirrer, and a reflux condenser.
- Reagents: Fluorobenzene (117 g, 1.2 mol) and 4-bromobenzoyl chloride (39.8 g, 0.181 mol) are added to the flask.
- Cooling: The mixture is cooled to 0°C.
- Catalyst Addition: Aluminum chloride (27 g, 0.20 mol) is added to the cooled mixture.
- Reaction Progression: The mixture is stirred for 15 minutes at 23°C and then heated to reflux for 4 hours. The reaction is subsequently cooled to 23°C and stirred for an additional 16



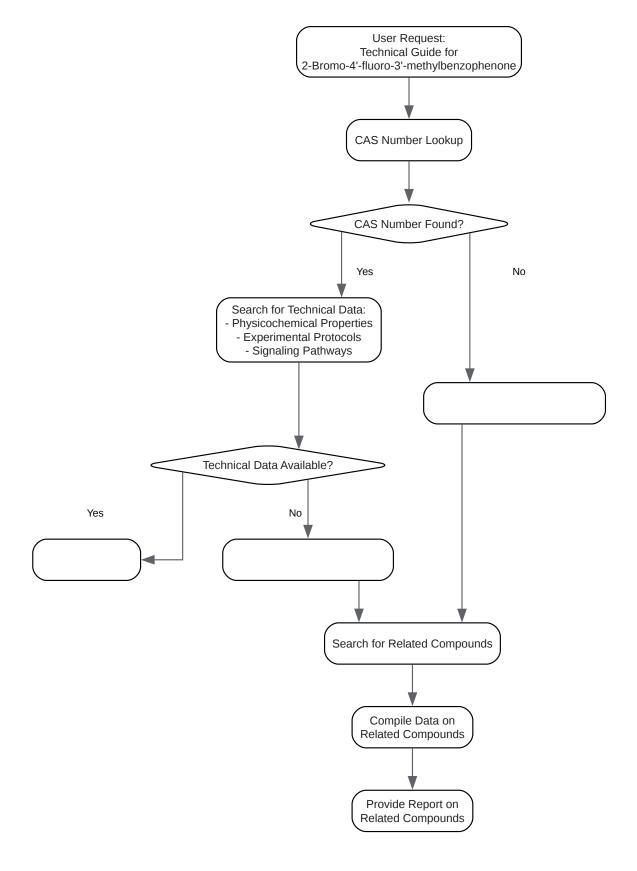
hours.

- Workup: The resulting slurry is poured into 2 L of acidic (HCl) water. The organic components are extracted with methylene chloride and dried over magnesium sulfate.
- Purification: The slurry is filtered, and the methylene chloride is removed under reduced pressure. The resulting off-white powder is recrystallized from ethanol.
- Yield: This process yields 43.3 g (86%) of 4-bromo-4'-fluorobenzophenone as white crystals.

Part 4: Logical Workflow for Compound Identification and Data Retrieval

The process of identifying and gathering technical data for a specific chemical compound follows a logical workflow. The inability to locate a CAS number for the target compound is a critical juncture that halts further data acquisition.





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Caption: Workflow for Chemical Compound Data Retrieval.



Conclusion

The requested in-depth technical guide on **2-Bromo-4'-fluoro-3'-methylbenzophenone** cannot be fully realized due to the absence of a registered CAS number and the consequent lack of published scientific data. Researchers and drug development professionals are advised to consider the provided information on related compounds as a starting point for further investigation. The synthesis protocol for 4-bromo-4'-fluorobenzophenone may offer a methodological basis for the potential synthesis of the target compound. Further research efforts would likely need to begin with the de novo synthesis and characterization of **2-Bromo-4'-fluoro-3'-methylbenzophenone**.

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